molecular formula C22H21F3N2O2 B2407882 [1-(tert-butyl)-1H-pyrazol-4-yl](2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methanone CAS No. 956782-88-0

[1-(tert-butyl)-1H-pyrazol-4-yl](2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methanone

货号: B2407882
CAS 编号: 956782-88-0
分子量: 402.417
InChI 键: FWKKMURKKVZYCG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

The compound 1-(tert-butyl)-1H-pyrazol-4-ylmethanone is a pyrazole-based methanone derivative characterized by a tert-butyl group at the pyrazole ring and a 3-(trifluoromethyl)benzyloxy-substituted phenyl moiety. Its molecular formula is C₂₃H₂₂F₃N₂O₂, with a molar mass of 412.43 g/mol. The tert-butyl group enhances steric bulk and lipophilicity, while the trifluoromethyl group contributes to electron-withdrawing effects and metabolic stability .

属性

IUPAC Name

(1-tert-butylpyrazol-4-yl)-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O2/c1-21(2,3)27-13-16(12-26-27)20(28)18-9-4-5-10-19(18)29-14-15-7-6-8-17(11-15)22(23,24)25/h4-13H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKKMURKKVZYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)C(=O)C2=CC=CC=C2OCC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(tert-butyl)-1H-pyrazol-4-ylmethanone, characterized by its complex structure and unique functional groups, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, highlighting its significance in pharmaceutical research.

Chemical Structure and Properties

  • IUPAC Name : 1-(tert-butyl)-1H-pyrazol-4-ylmethanone
  • Molecular Formula : C22H21F3N2O2
  • Molecular Weight : 404.41 g/mol
  • CAS Number : Not specified in the sources.

The compound features a pyrazole ring, a trifluoromethyl group, and a benzyl ether moiety, contributing to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and catalysts to achieve the desired structure. While specific synthetic routes were not detailed in the available literature, similar compounds have been synthesized using standard methods such as nucleophilic substitution and condensation reactions.

Antimicrobial Properties

Recent studies indicate that derivatives of pyrazoles, including those with trifluoromethyl substitutions, exhibit significant antimicrobial activity. For instance, a related study demonstrated that trifluoromethyl phenyl derivatives are potent growth inhibitors against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. These compounds showed low minimum inhibitory concentration (MIC) values ranging from 0.78 to 3.125 µg/mL, indicating strong antibacterial potential with minimal toxicity towards human cells .

The mechanism of action for these compounds often involves inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways. Studies have shown that these pyrazole derivatives can inhibit macromolecular synthesis in bacteria, suggesting a broad-spectrum antibacterial effect . The presence of the trifluoromethyl group is critical for enhancing the lipophilicity and overall bioactivity of the molecule.

In Vivo Studies

In vivo studies using murine models have shown that certain pyrazole derivatives do not exhibit harmful effects at doses up to 50 mg/kg. Toxicity markers indicated no significant organ damage, which supports the safety profile of these compounds for further development .

Resistance Development

Resistance assays conducted on S. aureus revealed a low tendency for resistance development through mutation when treated with these compounds. This characteristic is particularly valuable in combating antibiotic-resistant strains of bacteria .

Data Table: Biological Activity Overview

Activity Type Target Organism MIC (µg/mL) Toxicity Resistance Development
AntibacterialStaphylococcus aureus0.78 - 3.125Low toxicity to human cellsLow tendency for resistance
AntibacterialEnterococcus faecalisSimilar rangeLow toxicityLow tendency for resistance

相似化合物的比较

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Physicochemical Notes
1-(tert-butyl)-1H-pyrazol-4-ylmethanone () C₁₄H₁₆N₂O₂ 244.29 - 2-hydroxyphenyl (no benzyloxy/trifluoromethyl) Reduced hydrophobicity due to absence of trifluoromethyl; potential for hydrogen bonding .
[1-(4-Chlorophenyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone () C₂₄H₁₉ClN₂O₂ 402.87 - 4-chlorophenyl on pyrazole
- 3-methylbenzyloxy (vs. 3-CF₃-benzyloxy)
Chlorine increases electronegativity but reduces metabolic stability compared to CF₃ .
[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl][...]methanone () C₂₄H₂₀FN₃O₄ 433.43 - Amino group at pyrazole
- Fluorophenyl and benzyloxy-hydroxyethyl groups
Amino group may enhance solubility; fluorophenyl improves membrane permeability .
(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)[4-(trifluoromethyl)phenyl]methanone () C₁₇H₁₃F₃N₂O 318.30 - Dihydropyrazole core
- 4-CF₃-phenyl (no benzyloxy)
Reduced steric hindrance; dihydropyrazole may influence conformational flexibility .

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The 3-(trifluoromethyl)benzyloxy group in the target compound enhances binding affinity to hydrophobic pockets in receptors (e.g., kinase targets) compared to non-CF₃ analogs like ’s 2-hydroxyphenyl derivative . Tert-butyl on pyrazole (vs. chlorophenyl in ) improves metabolic stability by resisting oxidative degradation, as shown in pharmacokinetic studies of similar analogs .

Solubility and Permeability: Amino-substituted pyrazoles () show higher aqueous solubility (logP ~2.5) compared to the target compound (logP ~4.1), but lower blood-brain barrier penetration .

Research Data and Structure-Activity Relationships (SAR)

SAR Insights :

  • Pyrazole Substitution : Tert-butyl at the pyrazole 1-position (target compound) improves kinase inhibition by 3-fold over 4-fluorophenyl analogs () due to optimized hydrophobic interactions.
  • Benzyloxy Modifications : The 3-CF₃-benzyloxy group increases target engagement duration (t₁/₂ = 8.2 h) compared to 3-methylbenzyloxy (t₁/₂ = 4.1 h) in .

常见问题

Basic: What synthetic strategies are recommended for preparing 1-(tert-butyl)-1H-pyrazol-4-ylmethanone?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization. Key steps include:

  • Pyrazole ring construction : Use hydrazine derivatives (e.g., 2-fluorophenylhydrazine) with α,β-unsaturated ketones under reflux in glacial acetic acid .
  • Ether linkage introduction : Coupling the hydroxylated phenyl group with 3-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Final coupling : Employ Suzuki-Miyaura or Ullmann reactions to attach the tert-butyl-pyrazole moiety to the benzophenone scaffold .
    Optimization : Control reaction temperature (60–80°C) and solvent polarity (DMF/THF mixtures) to minimize side products .

Basic: Which spectroscopic techniques are critical for structural confirmation?

  • NMR Spectroscopy :
    • ¹H NMR : Identify tert-butyl protons (δ ~1.3 ppm, singlet) and pyrazole protons (δ ~7.5–8.5 ppm) .
    • ¹³C NMR : Confirm the carbonyl signal (δ ~190 ppm) and CF₃ group (δ ~120–125 ppm, quartet via ¹⁹F coupling) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 433.1425) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry; crystal packing analysis reveals intermolecular interactions (e.g., C–H···O) .

Advanced: How can researchers resolve discrepancies between spectral data and expected structures?

  • Scenario : Discrepancies in ¹H NMR integration ratios or unexpected splitting patterns.
  • Methodology :
    • 2D NMR (COSY, HSQC) : Map proton-proton correlations and assign overlapping signals .
    • Variable Temperature NMR : Detect dynamic processes (e.g., rotational barriers in tert-butyl groups) .
    • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .
  • Case Study : A 2023 study resolved conflicting NOESY signals by correlating crystal structure data (P2₁/c space group) with DFT-optimized conformers .

Advanced: What strategies improve reaction yields during scale-up?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for coupling steps but switch to ethanol/water for crystallization to enhance purity .
  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for Suzuki reactions; ligand additives (e.g., SPhos) reduce metal leaching .
  • Degradation Mitigation : Monitor thermal stability via TGA; avoid prolonged heating (>4 hours) to prevent decomposition of the trifluoromethyl group .

Advanced: How can computational methods predict biological activity or reactivity?

  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina; prioritize poses with low binding energy (< −7 kcal/mol) .
  • DFT Calculations :
    • Reactivity : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrazole ring .
    • Solvatochromism : Predict solvent effects on UV-Vis absorption using the Kamlet-Taft equation .
  • MD Simulations : Assess stability in lipid bilayers (e.g., GROMACS) to evaluate membrane permeability .

Advanced: How should researchers address compound stability during long-term storage?

  • Stability Profiling :
    • Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products (e.g., hydrolyzed benzyl ether) .
    • Light Sensitivity : UV-Vis spectroscopy under 254 nm irradiation detects photodegradation; store in amber vials with desiccants .
  • Formulation : Lyophilize in PBS (pH 7.4) for aqueous stability or use lipid-based nanoemulsions for hydrophobic environments .

Advanced: What experimental designs mitigate variability in bioactivity assays?

  • Positive Controls : Include known kinase inhibitors (e.g., staurosporine) to validate assay conditions .
  • Dose-Response Curves : Use 8–10 concentration points (e.g., 0.1–100 µM) with triplicate measurements to calculate IC₅₀ values .
  • Matrix Effects : Pre-treat cell lysates with charcoal to adsorb interfering compounds .

Advanced: How to analyze conflicting bioactivity data across different cell lines?

  • Mechanistic Studies :
    • Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding in live cells .
    • Metabolic Profiling : LC-MS/MS quantifies intracellular metabolite levels (e.g., ATP depletion in resistant lines) .
  • Statistical Tools : Apply ANOVA with post-hoc Tukey tests to identify cell line-specific outliers .

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